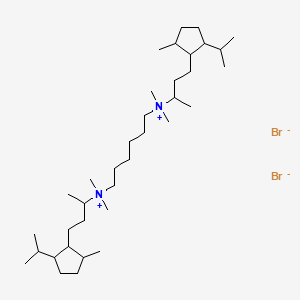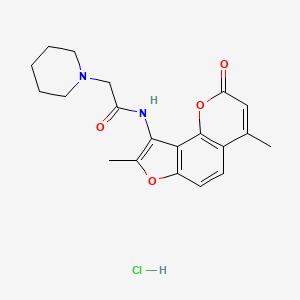
1-Propan-1,1,2,2-d4-ol(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propan-1,1,2,2-d4-ol(9CI) is a deuterated form of 1-propanol, where four hydrogen atoms are replaced by deuterium. This isotopic labeling makes it particularly useful in various scientific research applications, especially in the fields of chemistry and biochemistry. The compound is often used as a tracer in metabolic studies and as a solvent in nuclear magnetic resonance (NMR) spectroscopy due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Propan-1,1,2,2-d4-ol(9CI) can be synthesized through the deuteration of 1-propanol. This process typically involves the exchange of hydrogen atoms with deuterium using deuterium oxide (D2O) in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the exchange process.
Industrial Production Methods: Industrial production of 1-Propan-1,1,2,2-d4-ol(9CI) follows similar principles but on a larger scale. The use of continuous flow reactors and advanced catalytic systems ensures high yield and purity of the deuterated product. The process is optimized to minimize the loss of deuterium and to ensure the efficient recovery of the catalyst.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Propan-1,1,2,2-d4-ol(9CI) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form deuterated propionic acid.
Reduction: It can be reduced to form deuterated propane.
Substitution: It can undergo nucleophilic substitution reactions to form various deuterated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium cyanide (KCN) are used under basic conditions.
Major Products:
Oxidation: Deuterated propionic acid.
Reduction: Deuterated propane.
Substitution: Various deuterated alkyl derivatives.
Applications De Recherche Scientifique
1-Propan-1,1,2,2-d4-ol(9CI) has a wide range of applications in scientific research:
Chemistry: Used as a solvent in NMR spectroscopy to study molecular structures and dynamics.
Biology: Employed as a tracer in metabolic studies to track biochemical pathways.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the synthesis of deuterated compounds for various industrial applications, including the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 1-Propan-1,1,2,2-d4-ol(9CI) is primarily related to its role as a deuterated solvent or tracer. In NMR spectroscopy, the deuterium atoms provide a distinct signal that helps in the detailed analysis of molecular structures. In metabolic studies, the deuterium atoms act as markers, allowing researchers to trace the metabolic pathways and understand the biochemical transformations.
Comparaison Avec Des Composés Similaires
1-Propanol: The non-deuterated form of the compound.
2-Propanol: An isomer of 1-propanol with different physical and chemical properties.
Deuterated Methanol: Another deuterated alcohol used in similar applications.
Uniqueness: 1-Propan-1,1,2,2-d4-ol(9CI) is unique due to its specific deuterium labeling, which provides distinct advantages in NMR spectroscopy and metabolic studies. The presence of deuterium atoms enhances the resolution and sensitivity of analytical techniques, making it a valuable tool in scientific research.
Propriétés
Formule moléculaire |
C3H8O |
|---|---|
Poids moléculaire |
64.12 g/mol |
Nom IUPAC |
1,1,2,2-tetradeuteriopropan-1-ol |
InChI |
InChI=1S/C3H8O/c1-2-3-4/h4H,2-3H2,1H3/i2D2,3D2 |
Clé InChI |
BDERNNFJNOPAEC-RRVWJQJTSA-N |
SMILES isomérique |
[2H]C([2H])(C)C([2H])([2H])O |
SMILES canonique |
CCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


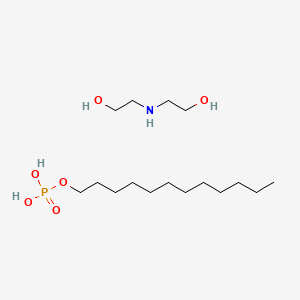
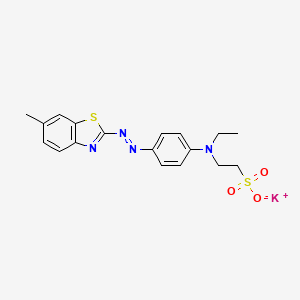
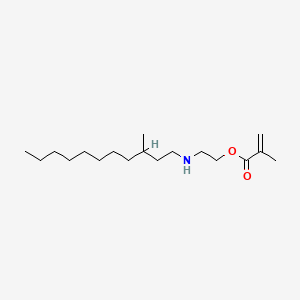
![4-Amino-1-[3,4-dihydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B13772118.png)
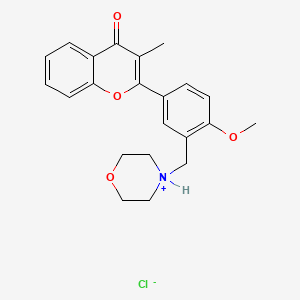
![Tos(-3)[Tos(-5)]2-deoxy-D-eryPenf(b)-thymin-1-yl](/img/structure/B13772125.png)
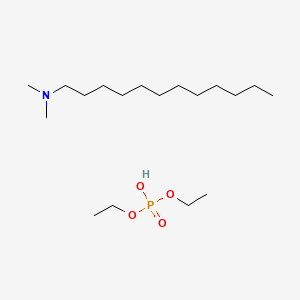
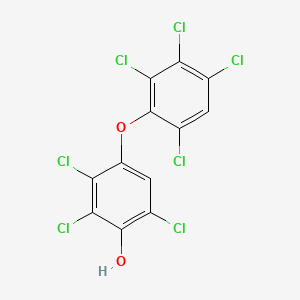
![methyl (1S,15R,16S,18R,19R,20S)-18-methoxy-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8-tetraene-19-carboxylate](/img/structure/B13772137.png)
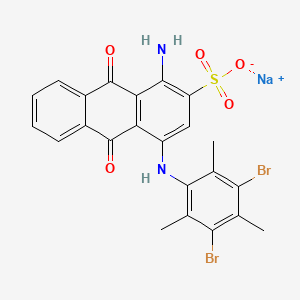
![(3R,6S,10R,13S)-3,4,5,6,10,11,12,13,16,16,17,17-dodecachlorohexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadeca-4,11-diene](/img/structure/B13772161.png)
![2,8-Diazaspiro[4.5]decan-1-one, 2-[[4-(methylsulfonyl)phenyl]methyl]-](/img/structure/B13772163.png)
